molecular formula C8H11Cl2NO B1403987 (2-Chloro-3-methoxyphenyl)methanamine hydrochloride CAS No. 350480-56-7

(2-Chloro-3-methoxyphenyl)methanamine hydrochloride

Cat. No. B1403987
CAS RN: 350480-56-7
M. Wt: 208.08 g/mol
InChI Key: IYJHDASRTSPJIJ-UHFFFAOYSA-N
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Description

“(2-Chloro-3-methoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 350480-56-7 . It has a molecular weight of 208.09 .


Molecular Structure Analysis

The InChI code for “(2-Chloro-3-methoxyphenyl)methanamine hydrochloride” is 1S/C8H10ClNO.ClH/c1-11-7-4-2-3-6(5-10)8(7)9;/h2-4H,5,10H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2-Chloro-3-methoxyphenyl)methanamine hydrochloride” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Chemical Synthesis

“(2-Chloro-3-methoxyphenyl)methanamine hydrochloride” is valuable in chemical synthesis, particularly in the formation of carbon-nitrogen bonds. It can be used in reactions such as the Pictet-Spengler reaction, which is fundamental in constructing heterocyclic compounds that are prevalent in many natural products and pharmaceuticals .

Safety And Hazards

The safety data sheet (SDS) for “(2-Chloro-3-methoxyphenyl)methanamine hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2-chloro-3-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-11-7-4-2-3-6(5-10)8(7)9;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJHDASRTSPJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856616
Record name 1-(2-Chloro-3-methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-3-methoxyphenyl)methanamine hydrochloride

CAS RN

350480-56-7
Record name 1-(2-Chloro-3-methoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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